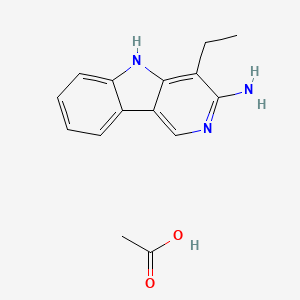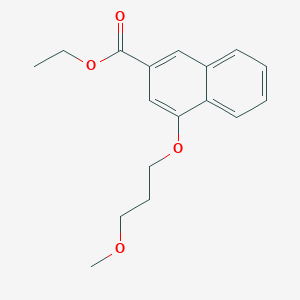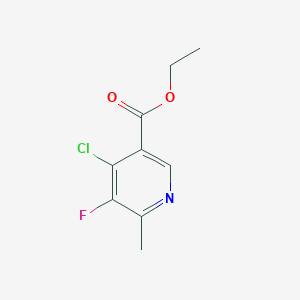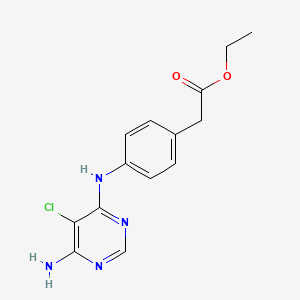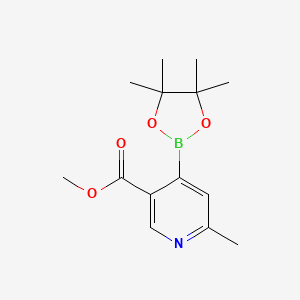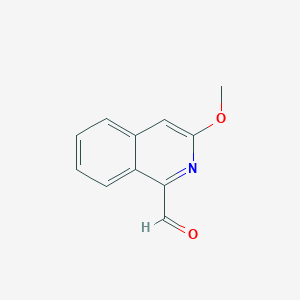
3-Methoxyisoquinoline-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-isoquinolinecarboxaldehyde is an organic compound with the molecular formula C11H9NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the third position of the isoquinoline ring and an aldehyde group (-CHO) at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-isoquinolinecarboxaldehyde can be achieved through various methods. One common approach involves the reaction of 3-methoxyisoquinoline with a suitable formylating agent under controlled conditions. For example, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can be employed to introduce the aldehyde group at the desired position .
Industrial Production Methods
Industrial production of 3-Methoxy-1-isoquinolinecarboxaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-isoquinolinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 3-Methoxy-1-isoquinolinecarboxylic acid.
Reduction: 3-Methoxy-1-isoquinolinecarbinol.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-1-isoquinolinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a probe to study enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-1-isoquinolinecarboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyisoquinoline: Lacks the aldehyde group at the first position.
1-Isoquinolinecarboxaldehyde: Lacks the methoxy group at the third position.
3-Methoxy-1-isoquinolinecarboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
3-Methoxy-1-isoquinolinecarboxaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-methoxyisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-11-6-8-4-2-3-5-9(8)10(7-13)12-11/h2-7H,1H3 |
InChI Key |
FZKSXLMVSYGWCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


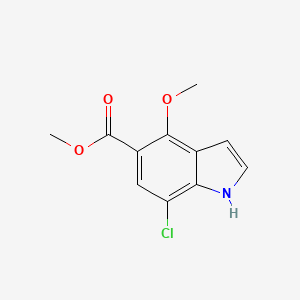

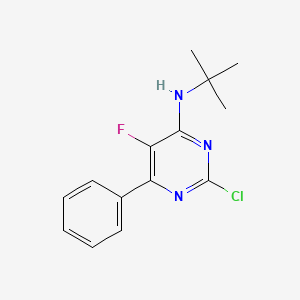
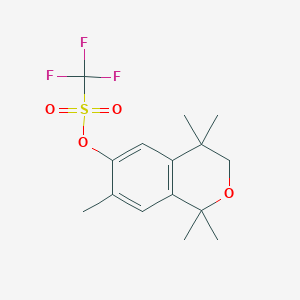
![Bis(dibenzo[b,d]thiophen-3-yl)amine](/img/structure/B13922036.png)
